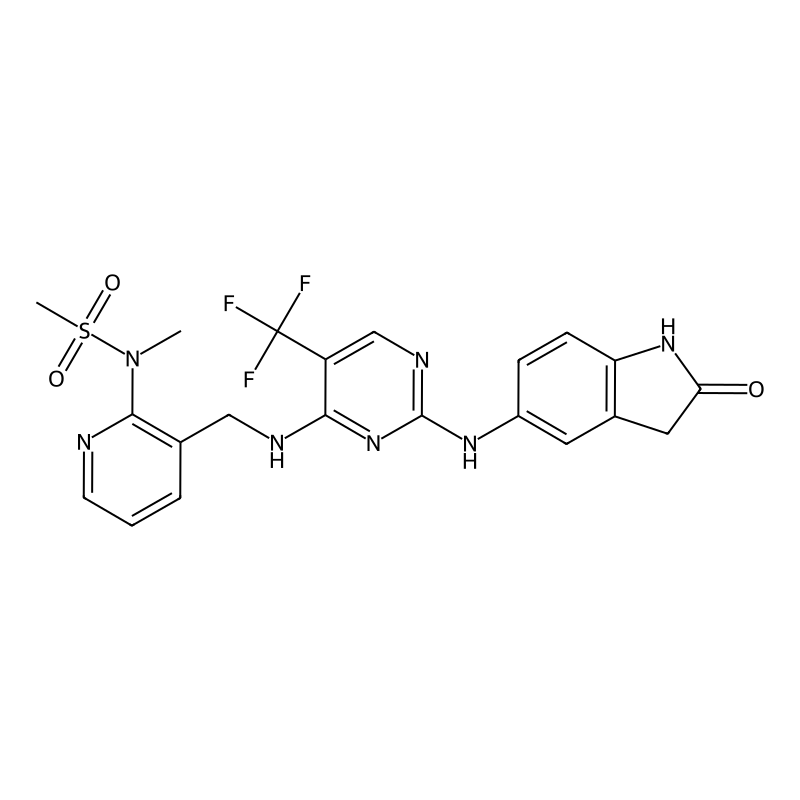

PF-562271

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PF-562271 is a highly potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and its closely related homolog, proline-rich tyrosine kinase 2 (Pyk2). Exhibiting an IC50 of 1.5 nM for FAK and ~13-14 nM for Pyk2, it is widely utilized as the benchmark compound for investigating the dual blockade of these kinases in oncology and bone remodeling models[1]. Unlike broad-spectrum kinase inhibitors, PF-562271 maintains >100-fold selectivity against a wide array of off-target kinases, making it a critical tool compound for researchers requiring precise modulation of the FAK/Pyk2 signaling axis [2]. For procurement purposes, it is essential to distinguish between the free base (CAS 717907-75-0), which is optimal for in vitro DMSO-based assays, and its besylate salt (CAS 939791-38-5), which is engineered for in vivo oral bioavailability .

References

- [1] Kendall et al. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models.

- [2] Miyagawa et al. TAE226, a dual inhibitor of focal adhesion kinase and insulin-like growth factor-I receptor, is effective for Ewing sarcoma. Cancer Med. 2019 Dec;8(18):7809-7821.

Substituting PF-562271 with other FAK inhibitors severely compromises experimental integrity due to distinct selectivity profiles. While newer clinical candidates like BI 853520 offer extreme selectivity for FAK alone, they fail to inhibit Pyk2, which often undergoes compensatory upregulation when FAK is suppressed [1]. Conversely, using alternative dual-inhibitors like TAE226 introduces confounding off-target effects, as TAE226 potently inhibits the insulin-like growth factor-1 receptor (IGF-1R), whereas PF-562271 does not [2]. Furthermore, generic substitution of the free base for in vivo studies without proper formulation optimization results in poor systemic exposure, necessitating the specific procurement of the besylate salt for oral gavage applications .

References

- [1] Kendall et al. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models.

- [2] Miyagawa et al. TAE226, a dual inhibitor of focal adhesion kinase and insulin-like growth factor-I receptor, is effective for Ewing sarcoma. Cancer Med. 2019 Dec;8(18):7809-7821.

Dual FAK/Pyk2 Inhibition vs. FAK-Exclusive Blockade

PF-562271 serves as the definitive dual inhibitor for the FAK/Pyk2 axis, demonstrating an IC50 of 1.5 nM for FAK and 13-14 nM for Pyk2. In direct biochemical comparisons, the highly selective FAK inhibitor BI 853520 achieves an IC50 of 1 nM for FAK but fails to inhibit Pyk2 even at concentrations exceeding 50,000 nM [1].

| Evidence Dimension | Pyk2 Kinase Inhibition (IC50) |

| Target Compound Data | PF-562271: ~14 nM |

| Comparator Or Baseline | BI 853520: > 50,000 nM |

| Quantified Difference | >3,500-fold difference in Pyk2 affinity |

| Conditions | Recombinant kinase assays (DELFIA format) |

Buyers modeling compensatory Pyk2 upregulation in FAK-inhibited tumors must procure PF-562271 rather than highly selective FAK-only inhibitors.

Off-Target Kinase Exclusion (IGF-1R)

While TAE226 is frequently cited alongside PF-562271 as a potent FAK inhibitor, their off-target profiles diverge significantly. TAE226 is a dual inhibitor of FAK (IC50 = 5.5 nM) and IGF-1R, whereas PF-562271 maintains >100-fold selectivity against IGF-1R, insulin receptor (InsR), and c-Met [1].

| Evidence Dimension | IGF-1R Inhibition |

| Target Compound Data | PF-562271: Inactive / >100-fold selectivity |

| Comparator Or Baseline | TAE226: Potent IGF-1R inhibition |

| Quantified Difference | Complete divergence in IGF-1R pathway modulation |

| Conditions | Kinase selectivity profiling panels |

Ensures phenotypic results are strictly driven by the FAK/Pyk2 axis rather than confounded by IGF-1R blockade, dictating procurement for precise mechanistic assays.

Anchorage-Independent (3D) vs. Adherent (2D) Assay Sensitivity

PF-562271 exhibits profound differences in efficacy depending on the cell culture model employed. In anchorage-independent soft agar clonogenic assays, PF-562271 potently inhibits colony formation with an EC50 of 42 nM. In stark contrast, cells grown as standard 2D adherent monolayers are largely insensitive to the compound (EC50 > 3,000 nM)[1].

| Evidence Dimension | Cell Viability / Colony Formation (EC50) |

| Target Compound Data | 3D Soft Agar: 42 nM |

| Comparator Or Baseline | 2D Adherent Monolayer: Insensitive (EC50 > 3,000 nM) |

| Quantified Difference | >70-fold shift in sensitivity based on culture conditions |

| Conditions | PC-3 prostate carcinoma cells |

Dictates assay design; buyers must utilize 3D spheroid or soft agar models rather than standard 2D plates to accurately evaluate the compound's efficacy.

Salt Form Selection for In Vivo Bioavailability

For in vivo applications, the physical form of PF-562271 is critical. The free base (CAS 717907-75-0) has limited aqueous solubility, making it suitable primarily for DMSO-based in vitro work. However, the besylate salt form (CAS 939791-38-5) is specifically engineered for oral dosing, achieving a calculated in vivo EC50 of 93 ng/mL for FAK phosphorylation inhibition and producing sustained tumor tissue concentrations .

| Evidence Dimension | In Vivo Suitability |

| Target Compound Data | Besylate Salt: High oral bioavailability (EC50 = 93 ng/mL in vivo) |

| Comparator Or Baseline | Free Base: Requires complex formulation/DMSO for solubility |

| Quantified Difference | Distinct formulation requirements for systemic exposure |

| Conditions | Oral administration (p.o.) in tumor-bearing mice |

Guides buyers to select the besylate salt for animal models and the free base for cost-effective in vitro biochemical screening.

Dual FAK/Pyk2 Compensatory Resistance Modeling

Because Pyk2 is structurally homologous to FAK and often upregulated to compensate for FAK inhibition, PF-562271 is the established benchmark compound for studies aiming to simultaneously block both pathways. It is preferentially procured over FAK-exclusive inhibitors (like BI 853520) in models of advanced metastatic disease where dual blockade is required to prevent resistance [1].

Anchorage-Independent Tumor Growth Assays

Based on its specific efficacy in 3D environments (EC50 = 42 nM) compared to 2D monolayers, PF-562271 is highly recommended for soft agar clonogenic assays and 3D tumor spheroid models. It serves as a positive control for evaluating compounds that target cell-matrix adhesion and survival in suspension [1].

In Vivo Oncology and Bone Metastasis Xenografts

When procured as the besylate salt, PF-562271 is ideal for oral administration in murine xenograft models (e.g., PC3M-luc-C6 prostate cancer or U87MG glioblastoma). Its established pharmacokinetic profile and ability to sustain pFAK inhibition in tumor tissue make it a reliable benchmark for evaluating novel anti-metastatic and bone-healing therapies .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Kessler BE, Sharma V, Zhou Q, Jing X, Pike LA, Kerege AA, Sams SB, Schweppe RE. FAK Expression, Not Kinase Activity, Is a Key Mediator of Thyroid Tumorigenesis and Protumorigenic Processes. Mol Cancer Res. 2016 Sep;14(9):869-82. doi: 10.1158/1541-7786.MCR-16-0007. Epub 2016 Jun 3. PubMed PMID: 27259715; PubMed Central PMCID: PMC5025360.

3: Howe GA, Xiao B, Zhao H, Al-Zahrani KN, Hasim MS, Villeneuve J, Sekhon HS, Goss GD, Sabourin LA, Dimitroulakos J, Addison CL. Focal Adhesion Kinase Inhibitors in Combination with Erlotinib Demonstrate Enhanced Anti-Tumor Activity in Non-Small Cell Lung Cancer. PLoS One. 2016 Mar 10;11(3):e0150567. doi: 10.1371/journal.pone.0150567. eCollection 2016 Mar 10. PubMed PMID: 26962872; PubMed Central PMCID: PMC4786279.

4: Fan GP, Wang W, Zhao H, Cai L, Zhang PD, Yang ZH, Zhang J, Wang X. Pharmacological Inhibition of Focal Adhesion Kinase Attenuates Cardiac Fibrosis in Mice Cardiac Fibroblast and Post-Myocardial-Infarction Models. Cell Physiol Biochem. 2015;37(2):515-26. PubMed PMID: 26330161.

5: Rolón-Reyes K, Kucheryavykh YV, Cubano LA, Inyushin M, Skatchkov SN, Eaton MJ, Harrison JK, Kucheryavykh LY. Microglia Activate Migration of Glioma Cells through a Pyk2 Intracellular Pathway. PLoS One. 2015 Jun 22;10(6):e0131059. doi: 10.1371/journal.pone.0131059. eCollection 2015 Jun 22. PubMed PMID: 26098895; PubMed Central PMCID: PMC4476590.

6: Shelef MA, Bennin DA, Yasmin N, Warner TF, Ludwig T, Beggs HE, Huttenlocher A. Focal adhesion kinase is required for synovial fibroblast invasion, but not murine inflammatory arthritis. Arthritis Res Ther. 2014 Oct 4;16(5):464. doi: 10.1186/s13075-014-0464-6. PubMed PMID: 25280866; PubMed Central PMCID: PMC4203874.

7: Stone RL, Baggerly KA, Armaiz-Pena GN, Kang Y, Sanguino AM, Thanapprapasr D, Dalton HJ, Bottsford-Miller J, Zand B, Akbani R, Diao L, Nick AM, DeGeest K, Lopez-Berestein G, Coleman RL, Lutgendorf S, Sood AK. Focal adhesion kinase: an alternative focus for anti-angiogenesis therapy in ovarian cancer. Cancer Biol Ther. 2014 Jul;15(7):919-29. doi: 10.4161/cbt.28882. Epub 2014 Apr 23. PubMed PMID: 24755674; PubMed Central PMCID: PMC4100993.

8: Yoon H, Choi YL, Song JY, Do I, Kang SY, Ko YH, Song S, Kim BG. Targeted inhibition of FAK, PYK2 and BCL-XL synergistically enhances apoptosis in ovarian clear cell carcinoma cell lines. PLoS One. 2014 Feb 11;9(2):e88587. doi: 10.1371/journal.pone.0088587. eCollection 2014 Feb 11. PubMed PMID: 24523919; PubMed Central PMCID: PMC3921183.

9: Grädler U, Bomke J, Musil D, Dresing V, Lehmann M, Hölzemann G, Greiner H, Esdar C, Krier M, Heinrich T. Fragment-based discovery of focal adhesion kinase inhibitors. Bioorg Med Chem Lett. 2013 Oct 1;23(19):5401-9. doi: 10.1016/j.bmcl.2013.07.050. Epub 2013 Jul 31. PubMed PMID: 23973211.

10: Wiemer AJ, Wernimont SA, Cung TD, Bennin DA, Beggs HE, Huttenlocher A. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation. Biochem Pharmacol. 2013 Sep 15;86(6):770-81. doi: 10.1016/j.bcp.2013.07.024. Epub 2013 Aug 5. PubMed PMID: 23928188; PubMed Central PMCID: PMC3762933.

11: Lagares D, Busnadiego O, García-Fernández RA, Lamas S, Rodríguez-Pascual F. Adenoviral gene transfer of endothelin-1 in the lung induces pulmonary fibrosis through the activation of focal adhesion kinase. Am J Respir Cell Mol Biol. 2012 Dec;47(6):834-42. doi: 10.1165/rcmb.2011-0446OC. Epub 2012 Sep 6. PubMed PMID: 22962065.

12: Lagares D, Busnadiego O, García-Fernández RA, Kapoor M, Liu S, Carter DE, Abraham D, Shi-Wen X, Carreira P, Fontaine BA, Shea BS, Tager AM, Leask A, Lamas S, Rodríguez-Pascual F. Inhibition of focal adhesion kinase prevents experimental lung fibrosis and myofibroblast formation. Arthritis Rheum. 2012 May;64(5):1653-64. doi: 10.1002/art.33482. PubMed PMID: 22492165; PubMed Central PMCID: PMC3338902.

13: Stokes JB, Adair SJ, Slack-Davis JK, Walters DM, Tilghman RW, Hershey ED, Lowrey B, Thomas KS, Bouton AH, Hwang RF, Stelow EB, Parsons JT, Bauer TW. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment. Mol Cancer Ther. 2011 Nov;10(11):2135-45. doi: 10.1158/1535-7163.MCT-11-0261. Epub 2011 Sep 8. PubMed PMID: 21903606; PubMed Central PMCID: PMC3213273.

14: Serrels A, McLeod K, Canel M, Kinnaird A, Graham K, Frame MC, Brunton VG. The role of focal adhesion kinase catalytic activity on the proliferation and migration of squamous cell carcinoma cells. Int J Cancer. 2012 Jul 15;131(2):287-97. doi: 10.1002/ijc.26351. Epub 2011 Aug 30. PubMed PMID: 21823119.

15: Schultze A, Fiedler W. Clinical importance and potential use of small molecule inhibitors of focal adhesion kinase. Anticancer Agents Med Chem. 2011 Sep;11(7):593-9. Review. PubMed PMID: 21787277.

16: Wendt MK, Smith JA, Schiemann WP. Transforming growth factor-β-induced epithelial-mesenchymal transition facilitates epidermal growth factor-dependent breast cancer progression. Oncogene. 2010 Dec 9;29(49):6485-98. doi: 10.1038/onc.2010.377. Epub 2010 Aug 30. PubMed PMID: 20802523; PubMed Central PMCID: PMC3076082.

17: Sun H, Pisle S, Gardner ER, Figg WD. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models. Cancer Biol Ther. 2010 Jul 1;10(1):38-43. Epub 2010 Jul 9. PubMed PMID: 20495381; PubMed Central PMCID: PMC3087944.

18: Hao H, Naomoto Y, Bao X, Watanabe N, Sakurama K, Noma K, Motoki T, Tomono Y, Fukazawa T, Shirakawa Y, Yamatsuji T, Matsuoka J, Wang ZG, Takaoka M. Focal adhesion kinase as potential target for cancer therapy (Review). Oncol Rep. 2009 Nov;22(5):973-9. Review. PubMed PMID: 19787209.

19: Wendt MK, Schiemann WP. Therapeutic targeting of the focal adhesion complex prevents oncogenic TGF-beta signaling and metastasis. Breast Cancer Res. 2009;11(5):R68. doi: 10.1186/bcr2360. PubMed PMID: 19740433; PubMed Central PMCID: PMC2790843.

20: Slack-Davis JK, Hershey ED, Theodorescu D, Frierson HF, Parsons JT. Differential requirement for focal adhesion kinase signaling in cancer progression in the transgenic adenocarcinoma of mouse prostate model. Mol Cancer Ther. 2009 Aug;8(8):2470-7. doi: 10.1158/1535-7163.MCT-09-0262. Epub 2009 Aug 11. PubMed PMID: 19671741; PubMed Central PMCID: PMC2728172.

Explore Compound Types